molecular formula C13H27BO2 B13219800 4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane

Cat. No.: B13219800
M. Wt: 226.17 g/mol
InChI Key: UTVFPBPKZWQYIW-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring Organoboron compounds are widely used in organic synthesis due to their versatility and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable diol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction may be catalyzed by acids or bases.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the stringent conditions required for the synthesis of organoboron compounds.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron atom to a borohydride.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the development of boron-containing drugs for cancer therapy due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for treating malignant tumors.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique reactivity.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with enzymes and other proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of the trimethylbutyl group.

    4,4,5,5-Tetramethyl-2-(2,3-dimethylbutyl)-1,3,2-dioxaborolane: Similar structure but with a different alkyl group.

Uniqueness

4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane is unique due to its specific alkyl group, which can influence its reactivity and stability. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H27BO2

Molecular Weight

226.17 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2,3,3-trimethylbutyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C13H27BO2/c1-10(11(2,3)4)9-14-15-12(5,6)13(7,8)16-14/h10H,9H2,1-8H3

InChI Key

UTVFPBPKZWQYIW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(C)C(C)(C)C

Origin of Product

United States

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